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Compound of Interest
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Cat. No.: B15188834 Get Quote

Spectroscopic Analysis of Einecs 282-346-4: A
Technical Guide
Disclaimer: Despite a comprehensive search, publicly available experimental spectroscopic

data (FTIR, UV-Vis, NMR) for the specific substance identified as Einecs 282-346-4 (CAS:

84176-80-7), chemically named 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-

yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2), could not be

located. This guide will therefore provide a detailed theoretical framework and generalized

experimental protocols for the spectroscopic analysis of this compound based on its known

chemical structure. The information herein is intended for researchers, scientists, and drug

development professionals.

Introduction to Einecs 282-346-4
Einecs 282-346-4 is a complex organic salt with the molecular formula C₄₂H₃₈Cl₂N₁₀O₇S₂.[1] It

is classified as a sulfonated azo dye. The structure consists of a large anionic azo dye

molecule and two cationic N,N'-diphenylguanidine molecules that act as counter-ions. The azo

dye component features a pyrazolone core and two substituted benzene rings, with functional

groups including sulfonic acid, chloro, and methyl groups. The presence of the azo

chromophore (-N=N-) is responsible for its color. Spectroscopic analysis is crucial for

confirming the identity, purity, and structural integrity of such complex molecules.
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While specific experimental data is unavailable, the expected spectroscopic characteristics can

be predicted based on the known structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The

expected characteristic absorption bands for Einecs 282-346-4 are summarized in the table

below.

Wavenumber (cm⁻¹) Functional Group Expected Vibration

3400-3200 N-H (Guanidinium)
Stretching vibrations of the N-

H bonds in the counter-ion.

3100-3000 Aromatic C-H
Stretching vibrations of C-H

bonds on the benzene rings.

2980-2850 Aliphatic C-H
Stretching vibrations of the

methyl group.

1680-1640 C=O (Pyrazolone)

Stretching vibration of the

carbonyl group in the

pyrazolone ring.

1600-1450 C=C and C=N
Aromatic ring and pyrazolone

ring stretching vibrations.

1550-1480 N=N (Azo)

Stretching vibration (often

weak in symmetrical

molecules).

1250-1150 S=O (Sulfonic Acid)
Asymmetric stretching of the

sulfonate group.

1080-1000 S=O (Sulfonic Acid)
Symmetric stretching of the

sulfonate group.

800-600 C-Cl
Stretching vibrations of the

chloro-substituents.
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for colored compounds like azo dyes. The extended conjugation in the

azo dye portion of Einecs 282-346-4 is expected to result in strong absorption in the visible

region, responsible for its yellow color. The N,N'-diphenylguanidine counter-ion will have its

own absorption bands in the UV region.

Wavelength Range (nm) Chromophore Expected Transition

400-500 Azo dye conjugated system n -> π

250-350
Aromatic systems (benzene,

pyrazolone)
π -> π

< 250 N,N'-diphenylguanidine π -> π*

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments in

a molecule.

¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of

aromatic protons in different chemical environments on the various benzene rings of both the

dye and the counter-ion. A characteristic singlet for the methyl group protons would be

expected in the upfield region. The N-H protons of the guanidinium counter-ion may appear

as a broad signal.

¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to

the many inequivalent carbon atoms in the aromatic rings, the pyrazolone core, and the

methyl group. The carbonyl carbon of the pyrazolone ring would appear significantly

downfield.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a

compound with the structural characteristics of Einecs 282-346-4.
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Objective: To obtain the infrared spectrum of the solid sample.

Method: Attenuated Total Reflectance (ATR)-FTIR is a suitable method for solid samples.

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR setup.

Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

Apply pressure using the ATR press to ensure a good contact between the sample and the

crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Start Clean ATR Crystal Record Background Spectrum Load Sample onto Crystal Apply Pressure Record Sample Spectrum Clean ATR Crystal End

Click to download full resolution via product page

FTIR Experimental Workflow

UV-Vis Spectroscopy Protocol
Objective: To obtain the UV-Vis absorption spectrum of the sample in solution.

Method: Solution-phase UV-Vis spectroscopy.

Choose a suitable solvent in which the compound is soluble and that does not absorb in the

wavelength range of interest (e.g., methanol, ethanol, or water).

Prepare a stock solution of the compound of a known concentration.

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for measurement (absorbance values should ideally be between 0.1 and 1.0).
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Calibrate the spectrophotometer with a blank solution (the pure solvent).

Record the absorption spectrum of the sample solution over a wavelength range of 200-800

nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Start Select Solvent Prepare Stock Solution Prepare Dilutions Calibrate with Blank Measure Absorption Spectrum Identify λmax End

Click to download full resolution via product page

UV-Vis Experimental Workflow

NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of the sample.

Method: Solution-state NMR spectroscopy.

Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O,

or CD₃OD).

Accurately weigh a small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C)

and dissolve it in the deuterated solvent in an NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent

does not provide a reference signal.

Place the NMR tube in the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Process the raw data (Fourier transform, phase correction, and baseline correction).

Integrate the signals in the ¹H spectrum and reference the chemical shifts.
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Start Choose Deuterated Solvent Prepare Sample in NMR Tube Insert into Spectrometer Tune and Shim Acquire ¹H and ¹³C Spectra Process Data Analyze Spectra End

Click to download full resolution via product page

NMR Experimental Workflow

Data Interpretation and Structure Confirmation
The combination of these three spectroscopic techniques provides complementary information

for the comprehensive characterization of Einecs 282-346-4.

FTIR confirms the presence of key functional groups.

UV-Vis provides information about the electronic structure and the chromophore responsible

for the color.

NMR gives a detailed map of the proton and carbon skeleton, allowing for the confirmation of

the connectivity of the atoms.

By comparing the experimentally obtained spectra with the expected patterns derived from the

known structure, a high degree of confidence in the identity and purity of the compound can be

achieved.

Conclusion
While specific experimental data for Einecs 282-346-4 is not publicly available, this guide

provides a thorough framework for its spectroscopic analysis. The predicted spectral

characteristics and the detailed experimental protocols for FTIR, UV-Vis, and NMR

spectroscopy offer a solid foundation for researchers and professionals working with this or

structurally similar complex azo dyes. The successful application of these techniques is

fundamental for quality control, structural elucidation, and ensuring the consistency of such

compounds in various applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.vulcanchem.com/product/vc20304581
https://www.benchchem.com/product/b15188834#spectroscopic-analysis-ftir-uv-vis-nmr-of-einecs-282-346-4
https://www.benchchem.com/product/b15188834#spectroscopic-analysis-ftir-uv-vis-nmr-of-einecs-282-346-4
https://www.benchchem.com/product/b15188834#spectroscopic-analysis-ftir-uv-vis-nmr-of-einecs-282-346-4
https://www.benchchem.com/product/b15188834#spectroscopic-analysis-ftir-uv-vis-nmr-of-einecs-282-346-4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15188834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15188834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

